Cy5-UTP

Microarray quality control Oligonucleotide probe labeling Terminal deoxynucleotidyl transferase (TdT)

**Problem:** Alternative TdT substrates like fluorescein-12-ddUTP or Cy3-UTP introduce sequence-dependent labeling bias, confound spot-to-spot comparisons on microarrays, and risk assay failure. **Solution:** Cy5-UTP is the validated substrate that eliminates this variable. - **Unbiased quantification:** Minimal base composition bias across 1,273 diverse hexamer sequences, ensuring fluorescence intensity directly reflects spot density for accurate quality control. - **Robust incorporation:** Efficiently utilized by T7 RNA polymerase for direct RNA labeling, unlike certain Alexa Fluor-UTPs that fail entirely under identical conditions. - **Streamlined QC:** Enables direct visualization of RNA transcripts post-electrophoresis without secondary staining, preserving RNA integrity for downstream assays.

Molecular Formula C45H58N5O22P3S2
Molecular Weight 1178.0 g/mol
Cat. No. B15495965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy5-UTP
Molecular FormulaC45H58N5O22P3S2
Molecular Weight1178.0 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC=CC5=CN(C(=O)NC5=O)C6C(C(C(O6)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)(C)C
InChIInChI=1S/C45H58N5O22P3S2/c1-6-48-33-20-18-29(76(63,64)65)24-31(33)44(2,3)36(48)15-9-7-10-16-37-45(4,5)32-25-30(77(66,67)68)19-21-34(32)49(37)23-12-8-11-17-38(51)46-22-13-14-28-26-50(43(55)47-41(28)54)42-40(53)39(52)35(70-42)27-69-74(59,60)72-75(61,62)71-73(56,57)58/h7,9-10,13-16,18-21,24-26,35,39-40,42,52-53H,6,8,11-12,17,22-23,27H2,1-5H3,(H7-,46,47,51,54,55,56,57,58,59,60,61,62,63,64,65,66,67,68)/b14-13+/t35-,39+,40+,42-/m1/s1
InChIKeySESOWYCEVHQRPF-YQTWBKEQSA-N
Commercial & Availability
Standard Pack Sizes100 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cy5-UTP: Fluorescent RNA Labeling Overview


Cy5-UTP (Cyanine 5-uridine triphosphate) is a fluorescently labeled nucleotide analog in which the Cy5 fluorophore is conjugated to the 5-position of uridine triphosphate via an aminoallyl linker [1]. It serves as a substrate for RNA polymerases—most notably T7 RNA polymerase—in in vitro transcription reactions, enabling direct enzymatic incorporation of the Cy5 label into nascent RNA transcripts . The compound exhibits excitation and emission maxima at approximately 650 nm and 665–670 nm, respectively, placing it in the far-red spectral region [1]. Cy5-UTP is supplied as a sodium or triethylammonium salt in aqueous solution (typically 10 mM), with a molecular formula of C₄₅H₅₈N₅O₂₂P₃S₂ (free acid) and a molecular weight of 1178.01 g/mol [2].

Why Cy5-UTP Cannot Be Substituted


Fluorescently labeled UTP analogs are not functionally interchangeable. The choice of fluorophore directly dictates spectral compatibility with existing instrumentation filter sets, susceptibility to fluorescence quenching at high labeling densities, and substrate recognition by polymerases. Cy5-UTP and Cy3-UTP, while structurally analogous, exhibit fundamentally different spectral properties (Cy5: ~650/670 nm excitation/emission; Cy3: ~550/570 nm) [1], which determines their compatibility in multiplexed assays and their relative performance under quenching-prone conditions [2]. Furthermore, the linker chemistry and fluorophore size influence polymerase incorporation efficiency in ways that vary by enzyme—T7 RNA polymerase incorporates Cy5-UTP efficiently [3], whereas other dye-UTP conjugates (e.g., certain Alexa Fluor-UTPs) show negligible incorporation in identical reaction conditions [4]. Substitution without empirical validation of these parameters risks assay failure, compromised signal-to-noise ratios, or erroneous quantitative interpretation.

Quantitative Differentiation Evidence


Minimal Base Composition Bias in TdT Labeling

In a head-to-head comparison of four fluorescent nucleotide substrates for terminal deoxynucleotidyl transferase (TdT)-mediated 3′ end labeling of an oligonucleotide microarray containing 1,273 hexamer probes, Cy5-UTP demonstrated minimal bias toward probe base composition, whereas alternative substrates showed composition-dependent labeling efficiency variations [1]. This property makes Cy5-UTP uniquely suited for quantitative microarray spot analysis where oligonucleotide probes are immobilized via 5′ end linkage to the solid phase [1].

Microarray quality control Oligonucleotide probe labeling Terminal deoxynucleotidyl transferase (TdT) Quantitative fluorescence analysis

Fluorescence Quenching at High Labeling Density

A systematic comparison of direct Cy-UTP incorporation versus indirect aminoallyl-UTP labeling for cRNA microarray applications revealed that Cy5 fluorescence is more susceptible to quenching at high labeling densities than Cy3 fluorescence [1]. Specifically, indirect labeling using aminoallyl-UTP produced 2- to 3-fold higher degrees of labeling and fluorescent signals than direct incorporation of Cy-UTP [1]. Furthermore, an optimal labeling density of approximately 1 dye per 20–25 nucleotides was identified for aminoallyl-UTP/Cy5 coupling; exceeding this density resulted in Cy5 signal reduction due to quenching, an effect that was more pronounced for Cy5 than for Cy3 [1].

cRNA labeling Microarray hybridization Fluorescence quenching Labeling density optimization

Efficient T7 Polymerase Incorporation vs. Alexa488-UTP

User-reported experimental data from a molecular biology research group indicates that while Alexa Fluor 488-UTP (Alexa488-UTP) failed to incorporate into RNA transcripts in standard T7 RNA polymerase-mediated in vitro transcription reactions, Cy5-UTP, Cy3-UTP, and ATTO-488-UTP all incorporated efficiently under identical conditions [1]. Both T7 and T3 RNA polymerases were capable of efficiently incorporating Cy5-UTP to generate far-red FISH probes [1]. This practical evidence demonstrates that not all fluorescent UTP analogs are enzymatically equivalent, despite vendor claims of polymerase compatibility.

In vitro transcription T7 RNA polymerase Fluorescent RNA probe synthesis FISH probe generation

Spectral Separation for Multiplexed Detection

Cy5-UTP (excitation 650 nm, emission 670 nm) and Cy3-UTP (excitation 550 nm, emission 570 nm) provide well-separated spectral profiles with minimal crosstalk, making them the standard pair for dual-color expression arrays and multiplexed FISH panels [1]. The spectral separation of approximately 100 nm between Cy3 and Cy5 emission maxima enables simultaneous two-color detection using standard filter sets without requiring complex spectral unmixing algorithms [1]. This established Cy3/Cy5 pair is widely deployed in microarray-based gene expression profiling workflows [2].

Dual-color microarray Multiplex FISH Spectral crosstalk Expression profiling

Optimal Application Scenarios


Microarray Spot Quality Control

When validating oligonucleotide microarray spot quality via TdT-mediated 3′ end labeling, Cy5-UTP is the substrate of choice due to its demonstrated minimal bias toward probe base composition across 1,273 diverse hexamer sequences [1]. This property ensures that fluorescence intensity directly reflects spot density rather than sequence-dependent labeling efficiency, enabling accurate quantitative assessment of microarray manufacturing quality. Alternative TdT substrates including fluorescein-12-ddUTP, Cy3-ddUTP, and Cy3-UTP introduce sequence-dependent bias that confounds spot-to-spot comparisons [1].

Multiplexed FISH with Standard Instrumentation

For dual-color FISH or expression array workflows requiring simultaneous detection of two RNA targets, Cy5-UTP paired with Cy3-UTP provides the validated spectral separation (~100 nm emission difference) compatible with standard fluorescence microscopy and microarray scanner filter sets [1]. This established Cy3/Cy5 pair minimizes spectral crosstalk without requiring specialized optics or computational unmixing, and both nucleotides are efficiently incorporated by T7 RNA polymerase [2][3].

High-Sensitivity Far-Red Probe Synthesis

In applications involving tissue sections with high autofluorescence (e.g., formalin-fixed paraffin-embedded specimens) or experiments requiring prolonged imaging, Cy5-UTP offers distinct advantages. Cy5-UTP-labeled RNA retains >90% signal intensity after 1 hour of continuous illumination [1], and its far-red emission (670 nm) provides deeper tissue penetration with reduced background autofluorescence compared to green/yellow fluorophores [2]. These properties are particularly valuable for single-molecule FISH and spatial transcriptomics in complex biological samples.

Direct Enzymatic RNA Labeling

Cy5-UTP enables direct visualization of RNA transcripts immediately following gel electrophoresis without secondary staining with ethidium bromide or SYBR dyes [1]. This one-step workflow streamlines quality control of in vitro transcription products and is particularly advantageous when the RNA must remain in its native state for downstream functional assays. The efficient incorporation by T7 RNA polymerase ensures uniform labeling across the transcript [2], while the avoidance of intercalating dyes preserves RNA secondary structure integrity.

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